N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine is a glycine derivative.
Scientific Research Applications
Synthesis and Structural Study
N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine derivatives have been synthesized and studied for their structural properties. For example, N-(p-ethynylbenzoyl) derivatives of amino acids, including glycine, have been synthesized and analyzed for their molecular structure, showcasing the importance of such compounds in understanding molecular interactions and configurations (Eissmann & Weber, 2011).
Material Science Applications
In material science, the application of N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine derivatives has been explored. For instance, modified chitosan pretreatment solutions, incorporating glycine, have been used for padding polyester fabrics before printing with pigmented water-based ink jet inks. This research demonstrates the potential of such compounds in enhancing the quality of fabric printing, indicating their relevance in industrial applications (Noppakundilograt et al., 2010).
Biochemical Research
Glycine derivatives, including those related to N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine, have been studied in biochemical research. For example, the oxidation of glycine by d-amino acid oxidase in extracts of mammalian central nervous system tissue highlights the biochemical roles and mechanisms of such compounds in biological systems (Marchi & Johnston, 1969).
Agricultural Chemistry
Research into compounds like N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine has extended into agricultural chemistry. Studies on the metabolism and excretion of related compounds in various species have provided insights into the bioactivity and environmental impact of such chemicals, contributing to safer and more effective agricultural practices (Wold et al., 1973).
Neuroscientific Research
In neuroscience, the interaction of glycine derivatives with receptors has been a subject of study. For example, the enhancement of 3H-labeled MK-801 binding to the excitatory amino acid receptor complex from rat brain by glycine suggests a regulatory role of such compounds in neurotransmission and receptor function (Reynolds et al., 1987).
properties
Product Name |
N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine |
---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[(2,4-dihydroxy-3,5,6-trimethylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO5/c1-5-6(2)10(16)7(3)11(17)9(5)12(18)13-4-8(14)15/h16-17H,4H2,1-3H3,(H,13,18)(H,14,15) |
InChI Key |
ULJYLPXPUBHEKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)NCC(=O)O)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.